4-Oxo-4-(piperidin-1-yl)butanoic acid
Overview
Description
4-Oxo-4-(piperidin-1-yl)butanoic acid is a compound used for proteomics research . Its molecular formula is C9H15NO3 and it has a molecular weight of 185.22 .
Molecular Structure Analysis
The molecular structure of 4-Oxo-4-(piperidin-1-yl)butanoic acid consists of a piperidine ring attached to a four-carbon chain with a terminal carboxylic acid group and a ketone functional group on the second carbon .Scientific Research Applications
Synthesis of Medicinal Compounds
4-Oxo-4-(piperidin-1-yl)butanoic acid: is a valuable precursor in the synthesis of various medicinal compounds. Its piperidine moiety is a common structural feature in many pharmaceuticals, and its modification can lead to the development of new drugs with potential therapeutic applications .
Pharmacological Research
The compound serves as a key intermediate in pharmacological research, particularly in the study of piperidine derivatives, which are present in over twenty classes of pharmaceuticals . These derivatives are explored for their potential as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .
Biological Activity Studies
Researchers utilize 4-Oxo-4-(piperidin-1-yl)butanoic acid to investigate biological activities of piperidine-based compounds. It’s instrumental in studying the interaction of these compounds with biological targets, which is crucial for drug design and discovery .
Chemical Synthesis Methodology
This compound is also used in developing new chemical synthesis methodologies. It acts as a reactant in multicomponent reactions, cyclization, and annulation processes, which are fundamental in creating complex organic molecules .
Natural Product Synthesis
In the synthesis of natural product analogs, 4-Oxo-4-(piperidin-1-yl)butanoic acid can be employed to mimic the piperidine structure found in many alkaloids. This is particularly useful in the synthesis of compounds with antioxidant properties and other health benefits .
Development of NAD Salvage Inhibitors
The compound has been used as a reactant for the synthesis of NAmPRTase inhibitors and FK866 analogs, which are important in the study of NAD salvage inhibition. This research has implications for understanding and treating metabolic and age-related diseases .
Safety and Hazards
properties
IUPAC Name |
4-oxo-4-piperidin-1-ylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-8(4-5-9(12)13)10-6-2-1-3-7-10/h1-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBUFGWVLVTFDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355165 | |
Record name | 4-Oxo-4-(piperidin-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(piperidin-1-yl)butanoic acid | |
CAS RN |
4672-17-7 | |
Record name | 4-Oxo-4-(piperidin-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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